molecular formula C20H27NOSi B2469432 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine CAS No. 1455010-26-0

3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine

Cat. No.: B2469432
CAS No.: 1455010-26-0
M. Wt: 325.527
InChI Key: OPJPOYVLFFFKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a 3-methylazetidine ring

Scientific Research Applications

3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine has several applications in scientific research:

Mechanism of Action

The TBDPS group is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine typically involves the protection of hydroxyl groups using the TBDPS group. The TBDPS group is introduced by reacting the hydroxyl group with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The reaction conditions are generally mild, and the protecting group is stable under a variety of conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes, with optimization for scale-up. This would involve ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine lies in the increased steric bulk and stability of the TBDPS group compared to other silyl protecting groups. This makes it particularly useful in reactions requiring selective protection and deprotection under harsh conditions .

Properties

IUPAC Name

tert-butyl-(3-methylazetidin-3-yl)oxy-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NOSi/c1-19(2,3)23(17-11-7-5-8-12-17,18-13-9-6-10-14-18)22-20(4)15-21-16-20/h5-14,21H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJPOYVLFFFKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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